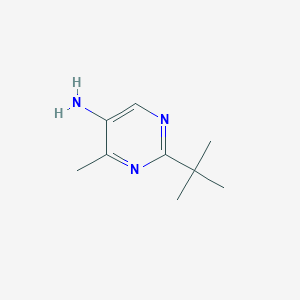![molecular formula C19H23N5OS B13574266 5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/no-structure.png)
5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an imidazo[1,2-a]pyridine core, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Construction of the Imidazo[1,2-a]pyridine Core: This core structure can be formed via a condensation reaction between 2-aminopyridine and α-bromoacetophenone derivatives.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings and exhibit biological activities.
Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem and alpidem, known for their pharmacological effects.
Uniqueness
5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C19H23N5OS |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
5-methyl-N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H23N5OS/c1-13-6-8-23(9-7-13)10-15-12-26-19(20-15)22-18(25)16-11-24-14(2)4-3-5-17(24)21-16/h3-5,11-13H,6-10H2,1-2H3,(H,20,22,25) |
Clé InChI |
LZEQAUKCYXYBDO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2=CSC(=N2)NC(=O)C3=CN4C(=CC=CC4=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)


![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
